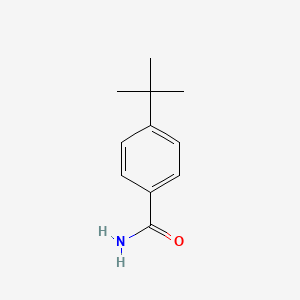

4-tert-ブチルベンズアミド

概要

説明

4-Tert-butylbenzamide, also known as 4-TB, is an organic compound with the molecular formula C10H15NO. It is a white crystalline solid that has a faint odor and is soluble in water and most organic solvents. 4-TB has a wide range of applications in the field of research and development, such as in the synthesis of pharmaceuticals and agrochemicals. It has also been used in the synthesis of various compounds, including polymers, dyes, and surfactants. Its unique properties make it a valuable reagent in the laboratory.

科学的研究の応用

医薬品:治療薬合成

4-tert-ブチルベンズアミドは、その構造的特性により、さまざまな治療薬の合成に使用されます。 これは、潜在的な医薬品用途を持つ化合物の作成における構成要素として機能し、特に薬物動態プロファイルを改善した新規薬物の開発に役立ちます .

材料科学:ポリマーの改質

材料科学において、4-tert-ブチルベンズアミドは、ポリマーの特性を改質するために使用されます。 ポリマー鎖への組み込みにより、得られる材料の熱安定性、機械的強度、化学的耐性を変化させることができ、特殊なプラスチックや樹脂の製造に役立ちます .

化学合成:触媒と中間体

この化合物は、触媒と中間体の両方として、化学合成において重要な役割を果たします。 これは、カルボン酸とアミンの縮合反応に関与し、環境に優しい条件下でベンズアミド誘導体の生成を促進します .

製薬研究:創薬

4-tert-ブチルベンズアミドは、製薬研究、特に創薬において重要です。 その構造は、阻害されたアミン、つまり薬物候補の重要なモチーフの開発において重要であり、医薬品化学に対する化学的に差別化されたアプローチを提供します .

バイオテクノロジー:分子生物学への応用

バイオテクノロジーにおいて、4-tert-ブチルベンズアミドは、リアルタイムPCR、遺伝子クローニング、タンパク質生物学などの分子生物学に応用されます。 これは、細胞培養およびトランスフェクションプロセスで使用され、遺伝子治療および細胞分析研究を支援します .

環境科学:汚染制御

4-tert-ブチルベンズアミドの特定の環境への応用は、広く文書化されていませんが、このような化合物は、しばしば汚染制御と環境修復における可能性について調査されています。 それらは、汚染物質と相互作用する能力、または環境に優しい材料を作成する能力について研究される可能性があります .

Safety and Hazards

4-Tert-butylbenzamide is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H302, H315, H319, H335, which indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

4-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPMBJSGYWWHAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022295 | |

| Record name | p-(tert-Butyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56108-12-4 | |

| Record name | p-(tert-Butyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056108124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(tert-Butyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(TERT-BUTYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-(TERT-BUTYL)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E7907Z6BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

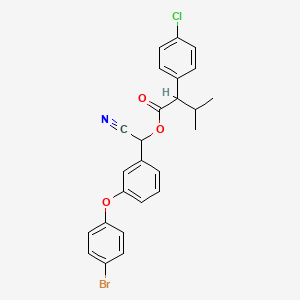

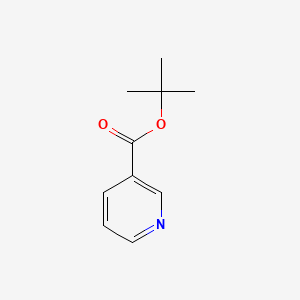

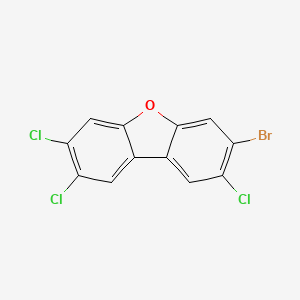

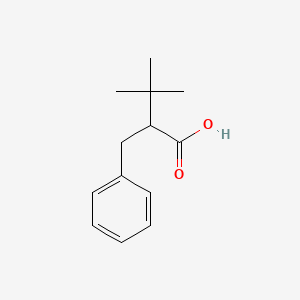

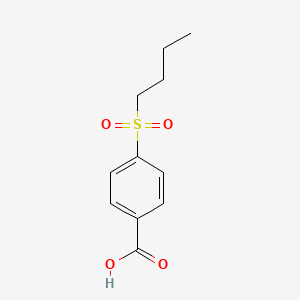

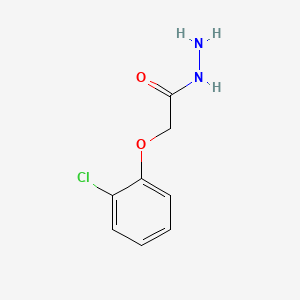

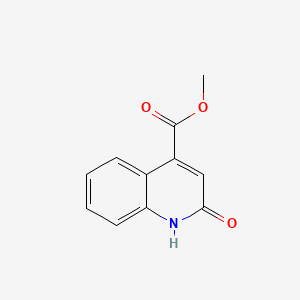

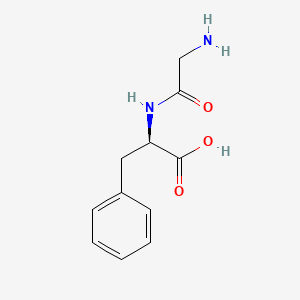

Feasible Synthetic Routes

Q & A

Q1: What is the impact of aggregation on the fluorescence of compounds containing the 4-tert-butylbenzamide moiety?

A1: Research indicates that incorporating a 4-tert-butylbenzamide group into certain molecules can lead to aggregation-induced enhanced emission (AIEE). For example, N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide (3OTB) exhibits significantly enhanced emission in condensed states like crystals, powders, and nanosheets compared to its solution state. [, ] This is attributed to the restriction of intramolecular rotations, specifically hindering the formation of a non-emissive twisted intramolecular charge transfer (TICT) state, thus favoring an emissive quasi-TICT state. [] Furthermore, three-dimensional packing arrangements, like the #-shaped cross stacking observed in N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide, can amplify this effect through specific intermolecular interactions. []

Q2: How can 4-tert-butylbenzamide derivatives be used in catalysis?

A2: Bis(amidate) rare-earth metal complexes incorporating a cyclohexane-linked bis(4-tert-butylbenzamide) ligand have demonstrated catalytic activity in organic synthesis. [, ] These complexes effectively catalyze the addition of amines to carbodiimides, yielding various guanidines with good functional group tolerance. [] Furthermore, they have proven successful in catalyzing the carboxylation of terminal alkynes with CO2 at ambient pressure, leading to the formation of propiolic acids. [] The Nd-based catalyst, in particular, exhibited superior reactivity in both reactions. [, ]

Q3: How does the structure of 4-tert-butylbenzanilides affect their activity against rice blast?

A3: Research on 4-tert-butylbenzanilides reveals a clear structure-activity relationship against the fungal pathogen Pyricularia oryzae, which causes rice blast disease. [] N-methyl-4-tert-butylbenzanilides generally display strong preventive activity. This activity is further enhanced by introducing substituents at the ortho-position of the aniline ring, particularly those derived from a hydroxy group. [] The 2'-hydroxy and 2'-ethoxycarbonyloxy derivatives emerged as the most potent compounds against rice blast. []

Q4: How does the coordination chemistry of aluminum change with different amide ligands, including 4-tert-butylbenzamide?

A4: The coordination mode of aluminum complexes derived from amides, including 4-tert-butylbenzamide, is influenced by factors such as steric hindrance, electronic properties of the amide substituents, and reaction conditions. [] Bulky substituents on the nitrogen atom of the amide generally favor the formation of tetracoordinated dimeric aluminum species with an eight-membered ring structure. [] In contrast, less bulky amides, like N-tert-butylalkylacetamides, can lead to pentacoordinated dimeric aluminum complexes. [] The presence of Lewis acidic aluminum species like AlMe3 can further influence the coordination mode by forming adducts. []

Q5: What are the analytical techniques used to study 4-tert-butylbenzamide derivatives?

A5: Various analytical techniques are employed to characterize and study 4-tert-butylbenzamide and its derivatives. Single-crystal X-ray diffraction is crucial for determining the solid-state structures of these compounds, providing insights into their packing arrangements and intermolecular interactions. [, , , ] Nuclear magnetic resonance (NMR) spectroscopy helps elucidate the structure and dynamics of these molecules in solution. [] Furthermore, fluorescence spectroscopy is essential for investigating the AIEE properties of these compounds, providing information about their emission behavior in different states. [, , ] Electrochemical techniques, like differential pulse voltammetry (DPV), are also employed to study the interaction of these compounds with specific analytes, as demonstrated by the detection of adenosine phosphates using a 4-tert-butylbenzamide-derived triamide ligand. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-chloro-2-[[2-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1265987.png)

![4-Bromobenzo[a]anthracene](/img/structure/B1265999.png)